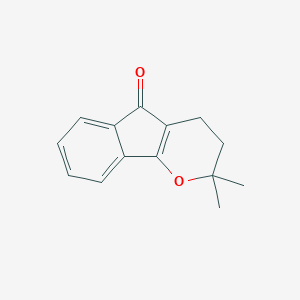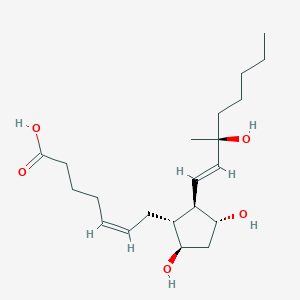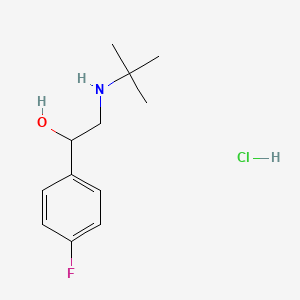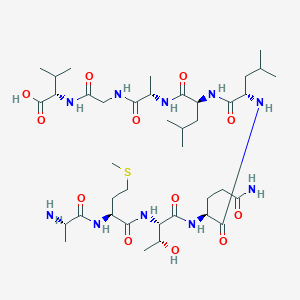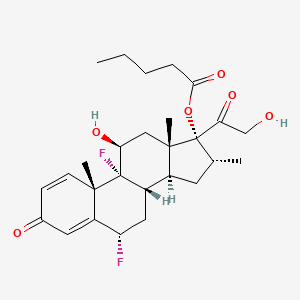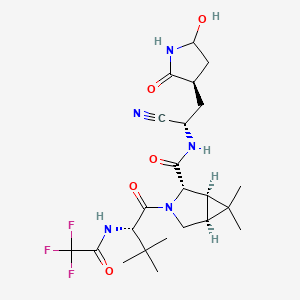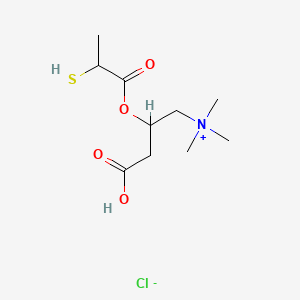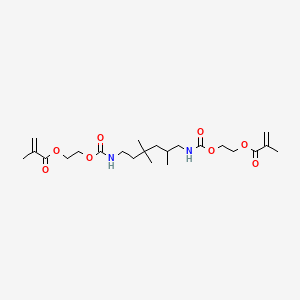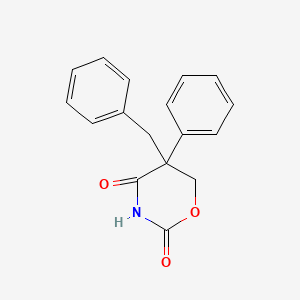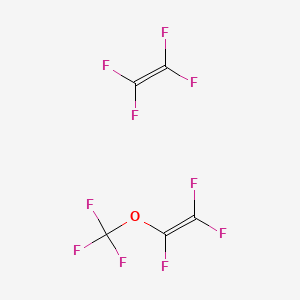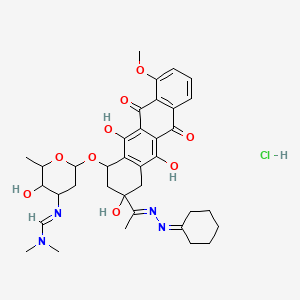
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in chemical and pharmaceutical research.
Métodos De Preparación
The synthesis of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- involves multiple steps, including the formation of the naphthacenedione core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Naphthacenedione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacenedione structure.
Functional Group Addition: Various functional groups, such as methoxy, hydroxy, and amino groups, are introduced through specific reactions, including methylation, hydroxylation, and amination.
Hydrazone Formation: The cyclohexylidenehydrazono group is introduced through a condensation reaction between a hydrazine derivative and a ketone.
Glycosylation: The attachment of the alpha-L-lyxo-hexopyranosyl moiety is achieved through glycosylation reactions using appropriate glycosyl donors and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Análisis De Reacciones Químicas
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the functional groups such as carbonyl and nitro groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The hydrazone group can participate in condensation reactions to form hydrazones and hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- can be compared with other similar compounds, such as:
5,12-Naphthacenedione, 8-acetyl-10-[(4-amino-2,4,6-trideoxy-alpha-L-xylo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-: This compound has a similar naphthacenedione core but different functional groups, leading to distinct properties and applications.
5,12-Naphthacenedione, 8-ethyl-7,8,9,10-tetrahydro-1,6,8,10,11-pentahydroxy-7-[[2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl]oxy]-, [7R-(7a,8b,10b)]-: This compound also shares the naphthacenedione core but has different substituents, affecting its chemical behavior and biological activity.
Propiedades
Número CAS |
128948-05-0 |
|---|---|
Fórmula molecular |
C36H45ClN4O9 |
Peso molecular |
713.2 g/mol |
Nombre IUPAC |
N'-[6-[[3-[(E)-N-(cyclohexylideneamino)-C-methylcarbonimidoyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C36H44N4O9.ClH/c1-18-31(41)23(37-17-40(3)4)14-26(48-18)49-25-16-36(46,19(2)38-39-20-10-7-6-8-11-20)15-22-28(25)35(45)30-29(33(22)43)32(42)21-12-9-13-24(47-5)27(21)34(30)44;/h9,12-13,17-18,23,25-26,31,41,43,45-46H,6-8,10-11,14-16H2,1-5H3;1H/b37-17?,38-19+; |
Clave InChI |
FOEWHZKKRUHUCJ-HFCRKWAHSA-N |
SMILES isomérico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/N=C6CCCCC6)/C)O)N=CN(C)C)O.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NN=C6CCCCC6)C)O)N=CN(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


